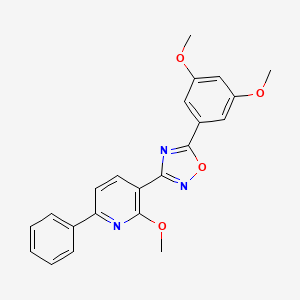
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
DPA-714 has been studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a positron emission tomography (PET) tracer to visualize the translocator protein (TSPO) in the brain. TSPO is a biomarker of neuroinflammation, and its upregulation has been associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
In oncology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in cancer cells. TSPO is upregulated in various types of cancer, and its expression has been associated with tumor progression and poor prognosis. DPA-714 has also been studied for its potential use as a therapeutic agent for cancer, as TSPO has been implicated in cancer cell proliferation, migration, and invasion.
In immunology, DPA-714 has been studied for its potential use as a PET tracer to visualize the TSPO in immune cells, such as microglia and macrophages. TSPO is upregulated in activated immune cells, and its expression has been associated with various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. DPA-714 has also been studied for its potential use as a therapeutic agent for these disorders.
Mécanisme D'action
The mechanism of action of DPA-714 involves its binding to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, such as cholesterol transport, steroidogenesis, and apoptosis. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and injury. The binding of DPA-714 to TSPO modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA-714 are mediated through its binding to TSPO. The binding of DPA-714 to TSPO modulates its activity, leading to various effects, such as the inhibition of proinflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the modulation of oxidative stress, and the regulation of apoptosis. DPA-714 has also been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Advantages and Limitations for Laboratory Experiments:
The advantages of using DPA-714 in laboratory experiments include its high purity, its high yield, and its well-characterized mechanism of action. DPA-714 is also readily available from commercial sources, which makes it easy to obtain for research purposes. The limitations of using DPA-714 in laboratory experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using DPA-714.
Orientations Futures
There are several future directions for research on DPA-714. One direction is to further elucidate its mechanism of action and its downstream signaling pathways. Another direction is to investigate its potential therapeutic applications in various neurological, oncological, and immunological disorders. Additionally, the development of novel PET tracers based on DPA-714 could lead to improved diagnostic and therapeutic options for these disorders.
Méthodes De Synthèse
The synthesis method of DPA-714 involves the reaction of 2-methoxy-6-phenylpyridine-3-carbaldehyde with 3,5-dimethoxyphenyl hydrazine to form 5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-26-16-11-15(12-17(13-16)27-2)21-24-20(25-29-21)18-9-10-19(23-22(18)28-3)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVDHXSDWRGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



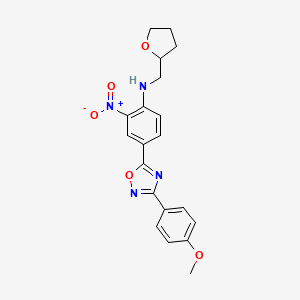

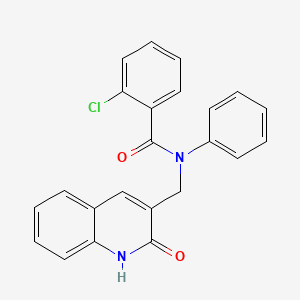
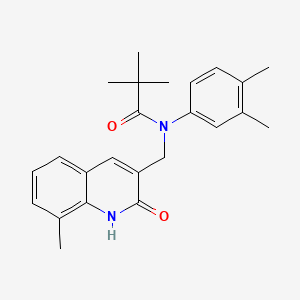
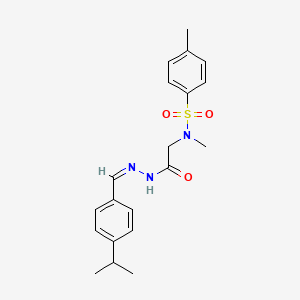
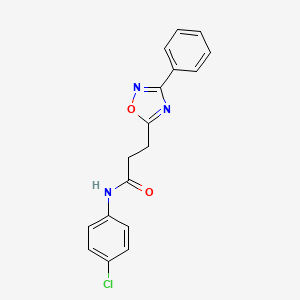
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
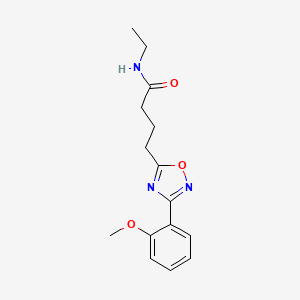
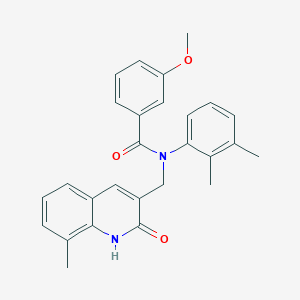
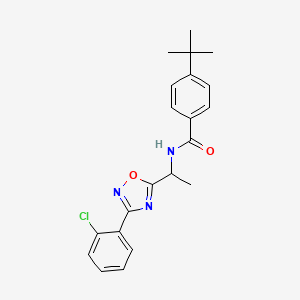
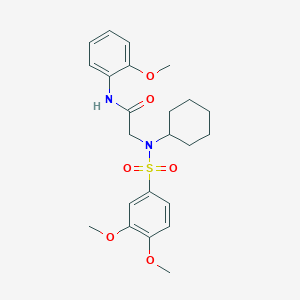
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)